N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of 2-aminopyridine, 4-fluorobenzaldehyde, and cyclopentanone as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions. The resulting intermediate is then subjected to further cyclization and functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or sulfonating agents for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or sulfonic acids .
Scientific Research Applications
N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar core structure but lacking the 4-fluorophenyl and cyclopentyl groups.
Zolpidem: A sedative-hypnotic drug with a similar imidazo[1,2-a]pyridine core but different substituents.
Alpidem: An anxiolytic drug with a similar core structure but different functional groups.
Uniqueness
N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide is unique due to the presence of the 4-fluorophenyl and cyclopentyl groups, which confer distinct chemical and biological properties. These substituents may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to other similar compounds .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopentyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-6-4-16(5-7-17)20(9-1-2-10-20)14-23-19(25)15-3-8-18-22-11-12-24(18)13-15/h3-8,11-13H,1-2,9-10,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWGTYMMCJMPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CN3C=CN=C3C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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